molecular formula C5H9NO2 B6250373 3-ethyl-1,3-oxazolidin-2-one CAS No. 5261-18-7

3-ethyl-1,3-oxazolidin-2-one

Cat. No.: B6250373
CAS No.: 5261-18-7
M. Wt: 115.1
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Description

3-ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its significant role in synthetic organic chemistry and medicinal chemistry. The oxazolidinone nucleus is a popular framework used in the development of antibacterial agents and as chiral auxiliaries in stereoselective transformations .

Preparation Methods

The synthesis of 3-ethyl-1,3-oxazolidin-2-one can be achieved through various methods. One common synthetic route involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis. This method yields high amounts of the desired product when electron-donating groups are present in the aromatic substituent of glycidylcarbamate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Comparison with Similar Compounds

3-ethyl-1,3-oxazolidin-2-one can be compared to other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid. These compounds share a similar oxazolidinone nucleus but differ in their substituents and specific applications. Linezolid, for example, is a well-known antibiotic used to treat infections caused by Gram-positive bacteria . Tedizolid and contezolid are newer derivatives with improved potency and reduced resistance potential . The unique aspect of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELGHMWMXFCZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325699
Record name 3-ethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-18-7
Record name NSC515968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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